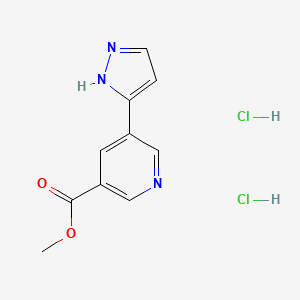
methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.
Applications De Recherche Scientifique
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals and dyes
Mécanisme D'action
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including “Methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride”, continue to be a focus of research due to their diverse pharmacological properties . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of pyrazole derivatives with improved selectivity and potency for specific targets .
Méthodes De Préparation
The synthesis of methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride typically involves the condensation of hydrazine with a carbonyl compound, followed by cyclization to form the pyrazole ring . Industrial production methods often employ eco-friendly procedures, including heterogeneous catalytic systems and microwave-assisted reactions . These methods are designed to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride can be compared with other similar compounds, such as:
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: This compound has a similar structure but differs in the position of the pyrazole ring substitution.
3-Amino-5-methyl-1H-pyrazole: This compound features an amino group instead of a carboxylate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propriétés
IUPAC Name |
methyl 5-(1H-pyrazol-5-yl)pyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-15-10(14)8-4-7(5-11-6-8)9-2-3-12-13-9;;/h2-6H,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPCCTPJKQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)
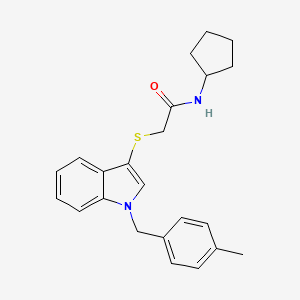
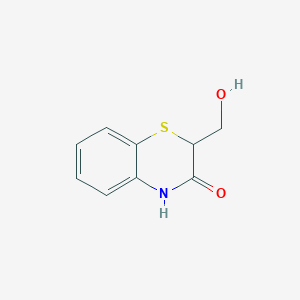
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2617183.png)
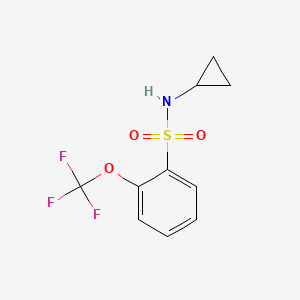
![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)
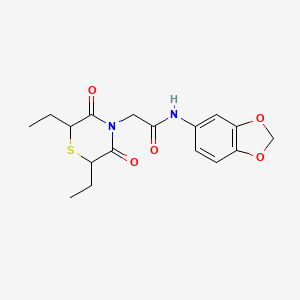
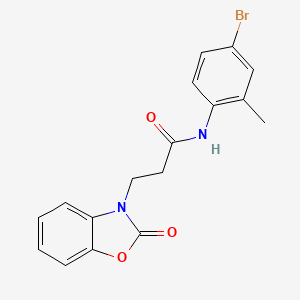
![2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2617193.png)
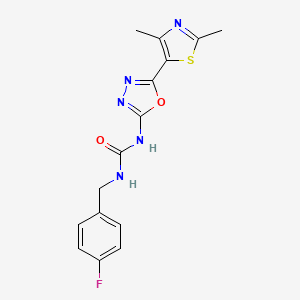
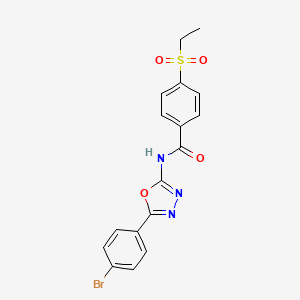
![1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2617196.png)
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
